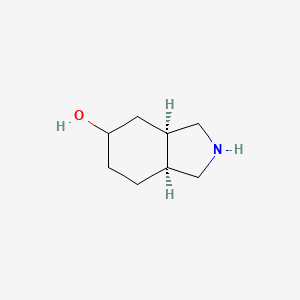

(3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOLLBMYIRHSRA-KVARREAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2CC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@@H]2[C@H]1CNC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Conformationally Restricted Scaffolds in Drug Discovery: A Technical Guide to (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol

Introduction & Strategic Rationale

In contemporary medicinal chemistry, the transition from "flat" aromatic rings to sp³-rich, three-dimensional frameworks is a proven strategy to improve target specificity, solubility, and overall pharmacokinetic (PK) profiles. (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol is a privileged, conformationally restricted bicyclic aliphatic amine.

By locking a secondary amine and a hydroxyl group into a rigid cis-fused bicyclic system, this scaffold significantly reduces the conformational entropy of the molecule. When integrated into a drug candidate, this pre-organization minimizes the entropic penalty typically incurred upon binding to a target protein's hydrophobic pocket, thereby driving higher binding affinity (

Chemical Properties & Structural Analysis

The (3aR,7aS)-rel designation dictates the relative cis fusion of the five-membered pyrrolidine and six-membered cyclohexane rings. This geometry projects the hydroxyl group at position 5 into a highly predictable 3D vector, providing a reliable hydrogen-bond donor/acceptor site for Structure-Based Drug Design (SBDD).

Physicochemical Data Summary

To facilitate integration into predictive models and synthesis planning, the core physicochemical properties of the scaffold (both as a free base and hydrochloride salt) are summarized below [1, 3]:

| Property | Value / Description |

| IUPAC Name | (3aR,7aS)-octahydro-1H-isoindol-5-ol |

| CAS Number | 857363-11-2 (Free Base) / 1430327-93-7 (HCl Salt) |

| Molecular Formula | C₈H₁₅NO (Base) / C₈H₁₆ClNO (HCl Salt) |

| Molecular Weight | 141.21 g/mol (Base) / 177.67 g/mol (HCl Salt) |

| Topological Polar Surface Area (tPSA) | 32.26 Ų (Calculated: NH + OH contributions) |

| LogP (Predicted) | ~0.5 (Highly hydrophilic) |

| Physical Form | Viscous Oil (Base) / Off-White Crystalline Solid (HCl Salt) |

Mechanistic Role in Immuno-Oncology

The octahydroisoindole core is frequently utilized to replace highly flexible piperidine or pyrrolidine rings. In the context of Cbl-b inhibition, the secondary amine of the isoindole acts as the primary attachment point (typically via reductive amination or amide coupling) to the main pharmacophore. The rigidified structure forces the molecule into an active conformation that allosterically blocks the ubiquitin ligase activity of Cbl-b, preventing the degradation of T Cell Receptor (TCR) signaling proteins [2].

Figure 1: Mechanistic pathway of T cell activation via Cbl-b inhibition using bicyclic scaffolds.

Validated Experimental Protocols

The following protocols represent a self-validating system for the deprotection and subsequent functionalization of the octahydroisoindole scaffold. Experimental choices are grounded in reaction causality to ensure high yield and purity.

Protocol A: Synthesis of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride

Objective: Remove the Boc protecting group to yield a stable, workable salt.

Causality Check: Why use 4N HCl in 1,4-dioxane instead of TFA in DCM? The free base of this amino alcohol is highly water-soluble and prone to loss during aqueous workups. HCl in dioxane directly yields the hydrochloride salt as a precipitate, bypassing the need for aqueous extraction and preventing the formation of hygroscopic trifluoroacetate salts [2].

Step-by-Step Methodology:

-

Initiation: Charge a clean, dry round-bottom flask with tert-butyl (3aR,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate (1.0 equiv, e.g., 700 mg) dissolved in anhydrous Dichloromethane (DCM, 3 mL).

-

Reagent Addition: Cool the solution to 0 °C under a nitrogen atmosphere. Dropwise, add 4N HCl in 1,4-dioxane (approx. 2.5 volumes, 7 mL).

-

Propagation: Stir the mixture for 2 hours at 0 °C.

-

In-Process Control (IPC): Monitor via LCMS. The reaction is complete when the starting material peak disappears and the product mass (

142 [M+H-HCl]⁺) is dominant. -

Isolation: Concentrate the mixture under reduced pressure to remove volatiles.

-

Purification: Purify the crude product via Preparative HPLC (Column: XBridge Prep Amide OBD, 19x150 mm, 5μm; Mobile Phase A: Water with 0.05% HCl, Mobile Phase B: Acetonitrile; Gradient: 90% B to 70% B over 10 min).

-

Yield: Lyophilize the appropriate fractions to afford the product as an off-white solid (typical yield: 55-60%).

Protocol B: Functionalization via Reductive Amination

Objective: Couple the scaffold to an aldehyde-bearing pharmacophore.

Causality Check: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaCNBH₃). STAB is a mild reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, and it avoids the generation of highly toxic cyanide byproducts [2].

Step-by-Step Methodology:

-

Free-Basing: To a stirred solution of the aldehyde (1.0 equiv) and (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride (2.0 equiv) in anhydrous DCM, add Triethylamine (TEA, 2.0 equiv) dropwise at room temperature under nitrogen.

-

Iminium Formation: Stir the mixture for 30 minutes to allow complete formation of the iminium intermediate.

-

Reduction: Add STAB (4.0 equiv) in portions over 10 minutes at room temperature.

-

Completion: Stir for an additional 2 hours. Confirm completion via LCMS.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate for downstream purification.

Figure 2: Workflow for the synthesis and functionalization of the octahydroisoindole scaffold.

Conclusion

The this compound scaffold is a highly valuable asset in the medicinal chemist's toolkit. By understanding the thermodynamic advantages of its rigid cis-fused geometry and employing optimized, causality-driven synthetic protocols, researchers can efficiently integrate this building block into advanced drug discovery pipelines, particularly for complex targets like Cbl-b in immuno-oncology.

References

- Google Patents. "Activators of effector t cells (AU2023230346A1)." World Intellectual Property Organization.

Therapeutic Potential of Octahydro-1H-isoindol-5-ol Scaffolds in Drug Discovery: A Mechanistic and Synthetic Guide

Executive Summary: Escaping from Flatland

In modern medicinal chemistry, the paradigm has shifted away from planar, sp2-rich aromatic systems toward highly sp3-hybridized, conformationally restricted frameworks. The octahydro-1H-isoindole core—and specifically its hydroxylated derivative, octahydro-1H-isoindol-5-ol —has emerged as a highly versatile bicyclic amine scaffold.

As an Application Scientist, I frequently observe that incorporating this bridged/fused system dramatically reduces the entropic penalty associated with target binding. By locking the basic nitrogen into a rigid geometry, the scaffold ensures predictable vectorization of substituents. Furthermore, the 5-hydroxyl group provides a critical synthetic handle for linker attachment (e.g., in antibody-drug conjugates) or hydrogen-bond networking within deep protein binding pockets.

Pharmacological Landscape and Target Versatility

The octahydro-1H-isoindole scaffold exhibits remarkable target adaptability across diverse therapeutic areas:

-

Immunology & Inflammation (Vanin-1 Inhibitors): Scaffold hopping from a pyrimidine ring to a thiazole carboxamide incorporating the octahydro-1H-isoindole core has yielded highly potent Vanin-1 inhibitors. These compounds mitigate dextran sulfate sodium (DSS)-induced colitis by upregulating glutathione (GSH) levels and protecting the intestinal barrier [1].

-

Oncology & Epigenetics (CHD1 Antagonists): In PTEN-deficient prostate cancer, substituting a quinazoline core with octahydro-1H-isoindole derivatives yielded first-in-class antagonists for the CHD1 chromodomain, a target previously deemed "undruggable" [2].

-

Targeted Biologics (T-Cell Activators): The octahydro-1H-isoindol-5-ol scaffold is currently utilized in the synthesis of Cbl-b inhibitors. These molecules function as highly potent payloads in antibody-drug conjugates (ADCs) designed to activate effector T cells in tumor microenvironments [3].

-

Neuropsychiatry (Triple Reuptake Inhibitors): The bicyclic spatial arrangement perfectly mimics the pharmacophoric requirements for binding the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, yielding potent triple reuptake inhibitors (TRIs) for major depressive disorder [4].

-

Broad-Spectrum Antitumor Agents: Conjugating the scaffold with natural oleanolic acid via dithiocarbamate linkages has produced hybrid molecules with up to 30-fold higher antiproliferative potency than the parent natural product [5].

Quantitative Structure-Activity Relationship (QSAR) Data

To benchmark the therapeutic efficacy of this scaffold, the following table summarizes the quantitative binding and inhibitory data across its primary applications:

| Target / Enzyme | Disease Indication | Scaffold Derivative | Potency (IC50 / Kd) | Key Mechanistic Outcome |

| Vanin-1 | Inflammatory Bowel Disease | Thiazole carboxamide-isoindole | 8.3 – 9.3 nM | GSH upregulation, barrier repair |

| CHD1 | Prostate Cancer | Quinazoline-isoindole | 5.0 – 10.0 μM | Chromodomain antagonism |

| SERT/NET/DAT | Major Depressive Disorder | 3-Aryl octahydro-1H-isoindole | 20 – 430 nM | Triple monoamine reuptake inhibition |

| Tumor Cell Lines | Broad-Spectrum Oncology | OA-Dithiocarbamate conjugate | High (Broad) | Cellular antiproliferation |

Mechanistic Workflows

The diagram below illustrates the self-validating causality of utilizing octahydro-1H-isoindole derivatives to inhibit Vanin-1, thereby halting the inflammatory cascade in colitis.

Mechanistic pathway of Vanin-1 inhibition by octahydro-1H-isoindole derivatives in IBD.

Synthetic Methodologies and Self-Validating Protocols

Handling the secondary amine of the octahydro-1H-isoindole system requires precise chemical logic. The fused ring system introduces significant steric hindrance, meaning standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Below are field-proven, step-by-step methodologies for functionalizing this scaffold.

Protocol A: HATU-Mediated Amidation for Vanin-1 Inhibitor Synthesis

Causality: HATU is selected for its superior ability to activate carboxylic acids and drive the coupling of sterically hindered secondary amines via the formation of a highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate.

-

Activation: Dissolve 2-chlorothiazole-5-carboxylic acid (1.0 equiv, 2.00 mmol) and HATU (1.2 equiv, 2.40 mmol) in anhydrous DMF. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

-

Base Addition: Add N-methylmorpholine (NMM, 4.0 equiv, 8.80 mmol). Rationale: NMM acts as a non-nucleophilic base to neutralize the hydrochloride salt of the octahydro-1H-isoindole, maintaining a basic environment without competing for the active ester.

-

Coupling: Add octahydro-1H-isoindole (1.1 equiv, 2.20 mmol) dropwise. Stir the reaction mixture continuously for 12 hours.

-

Validation & Workup: Monitor the reaction via LCMS. Upon total consumption of the active ester, quench the reaction by pouring it into ice water. This forces the highly hydrophobic thiazole carboxamide to precipitate. Filter the white solid and purify via silica gel chromatography to yield the final product (>90% yield) [1].

Protocol B: Reductive Amination for ADC Payload Synthesis (Cbl-b Inhibitors)

Causality: Sodium triacetoxyborohydride (STAB) is the reagent of choice. The electron-withdrawing acetoxy groups make STAB significantly less reactive than NaBH4, preventing premature reduction of the precursor aldehyde/ketone and allowing it to selectively reduce the transient iminium ion formed by the octahydro-1H-isoindol-5-ol amine.

-

Imine Formation: Combine octahydro-1H-isoindol-5-ol (2.0 equiv, 0.38 mmol) and the target aldehyde in dichloromethane (DCM, 2 mL). Add triethylamine (TEA, 2.0 equiv, 0.38 mmol) dropwise. Rationale: TEA free-bases the isoindol-5-ol, allowing nucleophilic attack on the carbonyl. Stir for 30 minutes at room temperature under a nitrogen atmosphere.

-

Reduction: Add STAB (4.0 equiv, 0.76 mmol) in sequential portions to control the exotherm.

-

Validation & Workup: Stir for an additional 2 hours. Confirm the mass of the alkylated isoindol-5-ol product via LCMS. Quench the reaction with saturated aqueous NaHCO3 to destroy excess hydride, extract the aqueous layer with DCM, dry over Na2SO4, and concentrate in vacuo [3].

Divergent synthetic workflows for functionalizing the octahydro-1H-isoindol-5-ol scaffold.

References

- Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment Journal of Medicinal Chemistry - ACS Public

- Discovery of CHD1 Antagonists for PTEN-Deficient Prost

- AU2023230346A1 - Activators of effector t cells Google P

- Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues ResearchG

- Synthesis of Oleanolic Acid-Dithiocarbamate Conjugates and Evaluation of Their Broad-Spectrum Antitumor Activities MDPI

Pharmacophore modeling of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol derivatives

An In-Depth Technical Guide: Pharmacophore Modeling of (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol Derivatives for Novel Ligand Discovery

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] This guide presents a comprehensive, field-proven methodology for developing and validating a ligand-based pharmacophore model for a specific derivative class: the this compound scaffold. We will navigate the complete workflow, from initial dataset curation to the application of the model in virtual screening and 3D-QSAR-driven lead optimization. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate the discovery of novel therapeutic candidates.

Introduction: The Strategic Value of the Octahydro-1H-isoindol-5-ol Scaffold

The isoindoline nucleus is a bicyclic heterocyclic system renowned for its versatility in drug design.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, underpinning the therapeutic success of drugs like lenalidomide and mazindol.[1] The specific scaffold, this compound, presents a rigid, three-dimensional framework with defined stereochemistry, making it an ideal starting point for designing selective ligands. The hydroxyl group and the secondary amine provide key interaction points (hydrogen bond donor and acceptor sites) that can be exploited for potent and specific binding to a biological target.

For the purpose of this guide, we will construct a hypothetical case study targeting a protein kinase, a common target class where such scaffolds can serve as effective hinge-binders. Our objective is to build a predictive pharmacophore model that encapsulates the essential steric and electronic features required for potent kinase inhibition. This model will then be deployed as a 3D search query to identify novel, structurally diverse hits from large chemical libraries.

Part I: Ligand-Based Pharmacophore Model Development and Validation

A ligand-based approach is employed when the 3D structure of the target protein is unknown or when one wishes to understand the shared features among a set of known active ligands.[4][5] The fundamental assumption is that compounds with similar biological activity share common chemical features arranged in a specific 3D geometry that is responsible for their interaction with the target.[5]

Section 1.1: Dataset Curation and Preparation

Causality: The quality of a pharmacophore model is fundamentally dependent on the quality and diversity of the input data.[6] A robust model requires a training set of molecules that are structurally diverse yet share a common binding mode, and their biological activities (e.g., IC50 values) should span several orders of magnitude. This range is critical for the algorithm to effectively distinguish between features that contribute to high potency and those that are detrimental.

Protocol:

-

Data Compilation: Assemble a dataset of this compound derivatives with experimentally determined IC50 values against our hypothetical kinase target.

-

Data Segregation: Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). This segregation is crucial for unbiased validation of the model's predictive power.[7][8] The selection should ensure that the full range of activity and structural diversity is represented in both sets.

-

Structure Preparation: Convert the 2D structures of all compounds into 3D formats. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94x) to obtain low-energy, stable conformations.[9]

Table 1: Hypothetical Dataset of this compound Derivatives

| Compound ID | R-Group | IC50 (nM) | pIC50 (-log(IC50)) | Set |

| MOL-01 | 3-chloro-4-fluorophenyl | 15 | 7.82 | Training |

| MOL-02 | 4-methoxyphenyl | 25 | 7.60 | Training |

| MOL-03 | Phenyl | 150 | 6.82 | Training |

| MOL-04 | 3-pyridyl | 8 | 8.10 | Training |

| MOL-05 | Cyclohexyl | 5000 | 5.30 | Training |

| MOL-06 | 4-cyanophenyl | 12 | 7.92 | Training |

| MOL-07 | tert-butyl | 12000 | 4.92 | Training |

| MOL-08 | 3-aminophenyl | 30 | 7.52 | Training |

| MOL-09 | 4-hydroxyphenyl | 22 | 7.66 | Test |

| MOL-10 | 2-naphthyl | 45 | 7.35 | Test |

| MOL-11 | Methyl | 25000 | 4.60 | Test |

Section 1.2: Conformational Analysis & Feature Identification

Causality: Small molecules are not static; they are flexible and exist as an ensemble of conformations.[5] To build a reliable pharmacophore, we must explore the conformational space of each active molecule in the training set to identify the specific 3D arrangement of features—the "bioactive conformation"—that is responsible for binding.

Protocol:

-

Conformational Search: For each molecule in the training set, generate a set of low-energy conformers (typically within 10-20 kcal/mol of the global minimum).

-

Feature Definition: Define the pharmacophoric features to be considered. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), Aromatic (AR), Positive Ionizable (PI), and Negative Ionizable (NI).

-

Common Feature Alignment: Utilize a pharmacophore generation algorithm (e.g., available in software like Discovery Studio, LigandScout, or MOE) to align the conformers of the most active compounds.[10] The algorithm identifies the 3D arrangement of chemical features that is common to all highly active molecules.

Section 1.3: Pharmacophore Model Generation and Scoring

The output of the alignment process is a set of pharmacophore hypotheses. Each hypothesis is a 3D model consisting of feature spheres with specific radii and vector properties (for directional features like HBD/HBA). These hypotheses are then scored and ranked based on how well they map to the active molecules while simultaneously not mapping to inactive ones.

Caption: Ligand-Based Pharmacophore Generation Workflow.

Section 1.4: Rigorous Model Validation

Causality: Validation is the most critical step to ensure the generated model has true predictive power and is not a product of chance.[4][11] A model that is not rigorously validated is scientifically unsound and will likely fail in prospective applications like virtual screening.

Protocol:

-

Test Set Validation: The best-ranked pharmacophore hypothesis is used to screen the test set molecules. The model's ability to accurately predict the activity of these compounds (which were not used in model creation) is a primary measure of its predictive ability.[7][12] A strong correlation between predicted and experimental pIC50 values for the test set indicates a robust model.

-

Decoy Set Screening: A decoy set is a collection of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are assumed to be inactive.[11] The validated model is used to screen this combined database of actives and decoys. Key metrics like the Enrichment Factor (EF) and Goodness of Hit (GH) score are calculated to quantify the model's ability to preferentially identify active compounds over decoys.

-

Fischer's Randomization Test: This statistical validation method assesses the probability that a correlation between chemical features and biological activity could have arisen by chance.[4][7] The process involves shuffling the activity data of the training set and regenerating pharmacophore models multiple times. If the original, non-randomized model has a significantly higher statistical quality than the models from the randomized sets, it provides strong confidence in the model's validity.

Table 2: Hypothetical Validation Metrics for the Final Pharmacophore Model

| Validation Method | Metric | Result | Interpretation |

| Test Set | Correlation (R²) | 0.85 | Strong predictive power on unseen data. |

| Decoy Screening | Enrichment Factor (1%) | 18.5 | Model is 18.5x better than random at finding actives. |

| Decoy Screening | Goodness of Hit (GH) | 0.78 | Good ability to distinguish actives from inactives. |

| Fischer's Test | Confidence Level | 95% | 95% confidence that the model is not due to chance. |

Part II: Application in Drug Discovery

A validated pharmacophore model is a powerful tool for hit identification and lead optimization.[10]

Section 2.1: Pharmacophore-Based Virtual Screening (PBVS)

Causality: PBVS uses the pharmacophore model as a 3D query to rapidly screen vast chemical libraries containing millions of compounds.[13] This approach is computationally efficient and serves to filter large databases down to a manageable number of "hits" that possess the key features required for biological activity, thus enriching the pool of candidates for experimental testing.

Protocol:

-

Database Preparation: Select and prepare one or more large compound databases (e.g., ZINC, Enamine, ChEMBL). This involves generating 3D conformations for each molecule in the database.

-

Pharmacophore Screening: Use the validated pharmacophore model as a filter. Only molecules that can adopt a conformation matching all the pharmacophoric features (including spatial constraints) are retained as hits.

-

Hit Filtering: The initial hit list can be further refined using additional filters, such as rules for drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property predictions.[14]

-

Final Selection: The final, prioritized list of compounds can then be acquired for experimental validation in a biological assay.

Section 2.2: Scaffolding for 3D-QSAR Studies

Causality: While a pharmacophore model provides a qualitative understanding of required features, a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model offers a quantitative one.[6][15] By aligning all molecules in the dataset to the validated pharmacophore, we can build a 3D-QSAR model (such as CoMFA or CoMSIA) that correlates the 3D steric and electrostatic fields of the molecules with their biological activity.

The resulting 3D contour maps visually highlight regions where, for example, adding a bulky group (steric favorability) or an electronegative group (electrostatic favorability) would likely increase potency. This provides direct, actionable insights for medicinal chemists to guide the synthesis of next-generation analogs.[16]

Caption: Pharmacophore-Guided 3D-QSAR Workflow.

Conclusion

This guide has detailed a systematic and scientifically rigorous workflow for the development, validation, and application of a ligand-based pharmacophore model for this compound derivatives. By grounding our approach in the principles of causality and self-validation, we have demonstrated how to construct a predictive model that serves as a powerful engine for drug discovery. The integration of pharmacophore modeling with virtual screening enables the rapid identification of novel hits, while its use as an alignment template for 3D-QSAR studies provides invaluable guidance for lead optimization. This computational strategy significantly enhances the efficiency of the drug discovery pipeline, reducing costs and accelerating the journey toward new therapeutic agents.

References

-

Gozalbes, R., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

-

Singh, U. P., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. [Link]

-

Pinto, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]

-

Manyeneng, F. N., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]

-

Wang, Z., et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. [Link]

-

Kaviani, B., et al. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Taylor & Francis Online. [Link]

-

ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated?. ResearchGate. [Link]

-

Muhammed, M. T., & Esin, A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potent SARS-CoV-2 papain-like protease inhibitors from marine natural products. Arabian Journal of Chemistry. [Link]

-

Opo, F. A., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences. [Link]

-

ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. ResearchGate. [Link]

-

Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

-

ResearchGate. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery. ResearchGate. [Link]

-

Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]

-

Kumar, A., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Publishing. [Link]

-

Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]

-

ResearchGate. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. ResearchGate. [Link]

-

Taylor & Francis Online. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Taylor & Francis Online. [Link]

-

Wikipedia. (2023). Isoindoline. Wikipedia. [Link]

-

Sabe, V. T., et al. (2024). Pharmacophore modeling: advances and pitfalls. PMC. [Link]

-

Szkatuła, D., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. [Link]

-

ResearchGate. (2025). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. ResearchGate. [Link]

-

YouTube. (2020). Basics of Ligand-based Drug Design: 3D-QSAR and Pharmacophore modeling approaches. YouTube. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

Figshare. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Figshare. [Link]

-

YouTube. (2023). The approach of 3DQSAR Pharmacophore modeling and Docking. YouTube. [Link]

-

Drug Design Org. (2006). 3D-QSAR : Principles and Methods. Drug Design Org. [Link]

-

Nawrocka, W., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. [Link]

- Google Patents. (2011). Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril.

-

Ilisz, I., et al. (2001). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Chromatographica. [Link]

-

Molport. (2024). (3aR,7aS)-octahydro-1H-isoindol-5-ol. Molport. [Link]

-

Institute of Molecular and Translational Medicine. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Institute of Molecular and Translational Medicine. [Link]

-

Abdizadeh, R., et al. (2021). Chemical composition/pharmacophore modelling- based, virtual screening, molecular docking and dynamic simulation studies for the discovery of. Journal of Molecular Structure. [Link]

-

European Patent Office. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office. [Link]

-

PubMed. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. PubMed. [Link]

-

MDPI. (2020). Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. MDPI. [Link]

-

Semantic Scholar. (2019). Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines as selective inhibitors of inducible nitric oxide synthase. Semantic Scholar. [Link]

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isoindoline - Wikipedia [en.wikipedia.org]

- 4. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neovarsity.org [neovarsity.org]

- 7. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lasnabio2.univ-tlemcen.dz [lasnabio2.univ-tlemcen.dz]

- 10. fiveable.me [fiveable.me]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]

- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 3D-QSAR - Drug Design Org [drugdesign.org]

- 16. semanticscholar.org [semanticscholar.org]

Stereochemical Elucidation of rel-Octahydro-1H-isoindol-5-ol: A Structural Analysis Framework

Topic: Stereochemical Configuration Analysis of rel-Octahydro-1H-isoindol-5-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Structural Biologists

Executive Summary & Strategic Importance

The octahydro-1H-isoindole scaffold represents a critical bicyclic pharmacophore, bridging the structural gap between simple pyrrolidines and complex alkaloids like mesembrine. In drug discovery, this scaffold is frequently employed to constrain conformational entropy in NMDA antagonists and analgesic targets.

However, the introduction of a hydroxyl group at the C5 position creates a complex stereochemical problem. The molecule possesses three stereogenic centers (C3a, C7a, and C5), leading to potential diastereomers that differ significantly in pharmacological potency and metabolic stability.

This guide provides a definitive, self-validating workflow for determining the relative configuration (rel) of octahydro-1H-isoindol-5-ol . It moves beyond basic spectral interpretation, offering a causal framework for distinguishing between cis- and trans-fused systems and assigning the axial/equatorial orientation of the C5-hydroxyl group.

Structural Dynamics and Stereochemical Challenges

Before initiating analysis, one must understand the conformational landscape. The octahydroisoindole system behaves differently depending on the ring fusion.

The Ring Fusion (C3a–C7a)[1]

-

Trans-Fusion: The bridgehead hydrogens (H-3a and H-7a) are anti-periplanar. The six-membered ring is locked in a rigid chair conformation. This is thermodynamically more stable but kinetically harder to access via hydrogenation of isoindoles.

-

Cis-Fusion: The bridgehead hydrogens are syn-clinal. The system is conformationally mobile, capable of "ring flipping" between two chair-like conformers.[1] This mobility often results in signal averaging in NMR at room temperature.

The C5-Hydroxyl Center

The orientation of the -OH group is defined relative to the bridgehead hydrogens.

-

Equatorial -OH: Generally thermodynamically favored due to minimized 1,3-diaxial interactions.

-

Axial -OH: Subject to steric strain, but often the kinetic product of bulky hydride reductions (e.g., L-Selectride).

Analytical Workflow: The "Triangulation" Protocol

To ensure high-confidence assignment, we utilize a "Triangulation" protocol combining Scalar Coupling (

Phase 1: Establishing Ring Fusion (Cis vs. Trans)

The first step is to determine the geometry of the bicyclic junction.

Protocol:

-

Acquire a high-resolution

C NMR (100 MHz+) and -

Focus on the bridgehead carbons (C3a, C7a).

Diagnostic Criteria:

-

Carbon Shifts: In bicyclic systems, cis-fused carbons typically appear upfield (shielded,

35-40 ppm) relative to trans-fused carbons ( -

Proton Coupling (

):-

Trans-fusion:

.[2] According to the Karplus equation, -

Cis-fusion:

.

-

Expert Insight: If the

H signals for 3a/7a are obscured, use a 2D HSQC to identify the protons, then extract the coupling constants from the F2 dimension or use a 1D TOCSY to isolate the spin system.

Phase 2: Assigning the C5-Hydroxyl Configuration

Once the fusion is known, the C5 stereocenter is assigned by analyzing the H-5 proton.

Scenario A: The Rigid Trans-Fused System

Because the ring is locked,

-

H-5 is Axial (OH Equatorial): H-5 will have two large anti-periplanar couplings (

) with the axial protons at C4 and C6. Signal appears as a wide triplet of triplets (tt). -

H-5 is Equatorial (OH Axial): H-5 has only small gauche couplings (

). Signal appears as a narrow multiplet (quintet-like).

Scenario B: The Mobile Cis-Fused System

Warning: At room temperature, ring flipping averages the

-

Protocol: Perform Variable Temperature (VT) NMR . Cool the sample to -40°C or -60°C (in

or -

Analysis: Once frozen, apply the coupling criteria from Scenario A.

Advanced Visualization: The NOE Logic Gate

When scalar couplings are ambiguous (e.g., overlapping signals), NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

DOT Diagram: Stereochemical Decision Tree

Caption: Logical workflow for assigning relative stereochemistry, moving from scalar coupling analysis to cryo-NMR and finally X-ray crystallography if required.

Experimental Protocols

NMR Sample Preparation and Acquisition

To maximize resolution of the critical H-5 and bridgehead multiplets:

-

Solvent Selection: Use Benzene-

( -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Pulse Sequence:

-

1D

H: 64 scans, relaxation delay ( -

2D NOESY: Mixing time (

) of 500–800 ms.

-

Derivatization for X-Ray Crystallography

The 5-ol is often an oil or amorphous solid. If NMR is inconclusive, convert it to a crystalline derivative.

The p-Nitrobenzoate Protocol:

-

Reagents: Dissolve 20 mg of the alcohol in dry DCM (1 mL).

-

Addition: Add 1.5 eq. of p-nitrobenzoyl chloride, 2.0 eq. of triethylamine, and a catalytic amount of DMAP (5 mol%).

-

Reaction: Stir at RT for 4 hours. Monitor by TLC.

-

Workup: Quench with saturated

, extract with DCM, and filter through a short silica plug. -

Crystallization: Dissolve the crude ester in minimal hot ethanol and add hexane dropwise until turbid. Allow to stand at 4°C.

-

Outcome: The heavy atom (Nitro group) and rigid aromatic ring facilitate lattice formation and anomalous scattering for X-ray analysis.

Data Summary Table: Diagnostic Signals

| Feature | Trans-Fused (Rigid) | Cis-Fused (Mobile) |

| C3a/C7a Shift ( | Downfield ( | Upfield ( |

| Large (10–13 Hz) | Small / Averaged (4–8 Hz) | |

| H-5 Signal Width ( | Wide (~25 Hz) if OH is Eq.Narrow (~10 Hz) if OH is Ax. | Variable (requires Low Temp) |

| Key NOE Correlation | H-3a | H-3a |

References

-

Stereochemistry of Octahydroindoles

-

Conformational Analysis of Fused Rings

-

Isoindole Synthesis & Natural Products

- Review of isoindole alkaloids and synthetic str

-

Source: Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Link

-

NMR of Cis/Trans Isomers

Sources

Role of isoindol-5-ol moiety in CNS-active pharmaceutical agents

An In-Depth Technical Guide to the Role of the Isoindol-5-ol Moiety in CNS-Active Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoindoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the specific role of the isoindol-5-ol moiety, a key pharmacophore in the design and development of Central Nervous System (CNS)-active pharmaceutical agents. We will explore its significance in interacting with crucial CNS targets, the nuanced structure-activity relationships that govern its efficacy, and the synthetic strategies employed to access these valuable molecules. This document serves as a technical resource, providing in-depth scientific insights and actionable experimental protocols for researchers and drug development professionals in the field of neuroscience.

The Isoindoline Scaffold: A Foundation for CNS Drug Discovery

The isoindoline core, a bicyclic heterocyclic system, is a recurring motif in a wide array of clinically used drugs with diverse therapeutic applications, including oncology, inflammation, and cardiovascular diseases.[1] Its rigid structure, combined with the ability to present substituents in a well-defined three-dimensional space, makes it an ideal scaffold for designing ligands that can selectively interact with biological targets. In the realm of CNS drug discovery, the isoindoline framework is particularly valuable due to its ability to be functionalized to modulate key properties such as lipophilicity and hydrogen bonding capacity, which are critical for blood-brain barrier penetration and target engagement.

The Isoindol-5-ol Moiety: A Critical Pharmacophore

The introduction of a hydroxyl group at the 5-position of the isoindoline ring gives rise to the isoindol-5-ol moiety, a pharmacophore of significant interest for CNS-active agents. The phenolic hydroxyl group imparts several key physicochemical properties that are advantageous for interacting with CNS targets, particularly aminergic G-protein coupled receptors (GPCRs) and transporters. These properties include:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the binding pockets of target proteins.

-

Aromatic Interactions: The aromatic ring of the isoindoline system can engage in π-π stacking and other non-covalent interactions with aromatic residues of the target protein.

-

Modulation of Physicochemical Properties: The hydroxyl group influences the overall polarity and solubility of the molecule, which can be fine-tuned to achieve the optimal balance required for oral bioavailability and CNS penetration.

Key CNS Targets and Mechanisms of Action

The isoindol-5-ol moiety has been successfully incorporated into ligands targeting several key CNS proteins, most notably monoamine transporters.

Monoamine Transporters: DAT, NET, and SERT

Monoamine transporters are responsible for the reuptake of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, a mechanism that is central to the action of many antidepressant and psychostimulant drugs.

Mazindol , a well-known anorectic agent, contains a complex isoindol-5-ol core within its tricyclic structure.[2] It functions as a non-amphetamine psychostimulant that inhibits the reuptake of norepinephrine, dopamine, and to a lesser extent, serotonin.[3] This pharmacological profile is responsible for its appetite-suppressant effects and has also led to its investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[2]

Structure-Activity Relationship (SAR) Studies

The biological activity of isoindol-5-ol derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

The 5-Hydroxy Group: The presence and positioning of the hydroxyl group are often critical for high-affinity binding to aminergic transporters and receptors. It is believed to form a key hydrogen bond interaction with polar residues in the binding pocket.

-

Substitution on the Nitrogen Atom (R_N): The substituent on the isoindoline nitrogen plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. Small alkyl groups or more complex side chains can be introduced to optimize interactions with the target and improve properties like oral bioavailability.

-

Substitution on the Aromatic Ring: Modifications to the benzene ring of the isoindoline core can influence lipophilicity and electronic properties, which in turn affect target binding and CNS penetration.

Table 1: CNS-Active Compounds Featuring the Isoindoline/Isoindol-5-ol Core

| Compound | Core Structure | Key Substituents | Primary CNS Target(s) | Therapeutic Indication(s) |

| Mazindol | Imidazo[2,1-a]isoindol-5-ol | 5-(4-chlorophenyl) | DAT, NET, SERT | Obesity, ADHD |

| Dopamine D4 Antagonists | Isoindoline | Varied | Dopamine D4 Receptor | Antipsychotic (investigational) |

| 5-HT/NE Reuptake Inhibitors | Isoindoline | Varied | SERT, NET | Antidepressant (investigational) |

Synthesis and Experimental Protocols

The synthesis of isoindol-5-ol derivatives can be achieved through various synthetic routes. Below are representative protocols for the synthesis of a generic 2-substituted isoindolin-1-one and the more complex Mazindol.

Protocol 1: General Synthesis of 2-Substituted Isoindolin-1-ones

This protocol describes a general method for the N-acylation of N-arylpiperazines followed by alkylation of phthalimide.[4]

Step 1: Synthesis of 1-Chloroacetyl-4-arylpiperazine Intermediate

-

Dissolve the desired N-arylpiperazine (0.01 mol) and triethylamine (0.013 mol) in 100 mL of diethyl ether.

-

Slowly add a solution of chloroacetyl chloride (0.01 mol) in 35 mL of diethyl ether dropwise over 1 hour with stirring at room temperature.

-

Continue stirring for 30 minutes after the addition is complete.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a mixture of 120 mL of chloroform and 20 mL of water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-chloroacetyl-4-arylpiperazine.

Step 2: Synthesis of the Final N-Substituted Isoindolin-1,3-dione

-

In a round-bottom flask, combine commercial phthalimide (1 equivalent), the 1-chloroacetyl-4-arylpiperazine intermediate (1 equivalent), and potassium carbonate (1.5 equivalents) in acetonitrile.

-

Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Mazindol

This protocol is based on the reported synthesis of Mazindol.[2][5]

Step 1: Condensation of 2-(4-chlorobenzoyl)benzoic acid with ethylenediamine

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-(4-chlorobenzoyl)benzoic acid (1 equivalent) in a suitable solvent such as toluene.

-

Add ethylenediamine (1.1 equivalents).

-

Reflux the mixture, azeotropically removing water until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the tricyclic intermediate.

Step 2: Reduction and Aerial Oxidation

-

Carefully add the crude tricyclic intermediate from Step 1 to a suspension of lithium aluminum hydride (LiAlH4) (excess) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and wash with THF.

-

The resulting carbinolamine is not isolated but is directly subjected to aerial oxidation by stirring the THF solution in the presence of air, often with the addition of methanol, until the formation of Mazindol is complete.

-

The crude Mazindol can be purified by crystallization or column chromatography.

In Silico Approaches in Drug Design

Computational methods are invaluable tools in the rational design of novel CNS-active agents based on the isoindol-5-ol scaffold.

-

Molecular Docking: Docking studies can predict the binding orientation and affinity of isoindol-5-ol derivatives within the active site of CNS targets like the dopamine transporter.[6][7][8][9][10] This information can guide the design of new analogs with improved potency and selectivity.

-

Pharmacophore Modeling: A pharmacophore model can be generated based on the structures of known active isoindol-5-ol compounds. This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can be used to virtually screen large compound libraries for new hits.

Future Directions and Therapeutic Potential

The isoindol-5-ol moiety holds significant promise for the development of novel therapeutics for a range of CNS disorders beyond those currently addressed. Future research in this area could focus on:

-

Neurodegenerative Diseases: Exploring the potential of isoindol-5-ol derivatives as modulators of targets implicated in diseases such as Parkinson's and Alzheimer's.

-

Addiction and Substance Abuse: Designing novel ligands with tailored affinities for monoamine transporters to develop new treatments for addiction.

-

Mood Disorders: Synthesizing and evaluating new generations of isoindol-5-ol based antidepressants with improved efficacy and side-effect profiles.

-

PET Imaging: The development of radiolabeled isoindol-5-ol ligands could provide valuable tools for in vivo imaging of CNS targets, aiding in both diagnosis and drug development.

Conclusion

The isoindol-5-ol moiety represents a versatile and valuable pharmacophore in the design of CNS-active pharmaceutical agents. Its unique combination of structural rigidity and hydrogen bonding capability allows for high-affinity and selective interactions with key CNS targets, particularly monoamine transporters. A thorough understanding of the structure-activity relationships and synthetic methodologies associated with this scaffold will continue to drive the discovery and development of innovative medicines for a wide range of neurological and psychiatric disorders.

References

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. (2024, November 20). [Link]

-

Mazindol - Wikipedia. (n.d.). [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 6). [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). [Link]

-

Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2025, August 6). [Link]

-

Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluati - ScienceOpen. (2025, September 9). [Link]

-

Binding of Mazindol and Analogs to the Human Serotonin and Dopamine Transporters. (n.d.). [Link]

-

How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation - PMC. (n.d.). [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2025, April 14). [Link]

-

Theoretical study and molecular docking analysis of some inhibitors of dopamine transporter for the identification of potent antipsychotic therapeutic agents targeting schizophrenia mental disorder - Open Access Journals. (n.d.). [Link]

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - NIH. (n.d.). [Link]

-

Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors - PMC. (n.d.). [Link]

-

147-152 Research Article Synthesis of some new 5- substituted of - JOCPR. (n.d.). [Link]

-

A novel serotonin transporter ligand: (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol - PubMed. (2000, February 15). [Link]

-

A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC. (n.d.). [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. (2021, July 18). [Link]

-

(PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - ResearchGate. (n.d.). [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. (2023, May 17). [Link]

-

What is the mechanism of Mazindol? - Patsnap Synapse. (2024, July 17). [Link]

-

Serotonin Transporter Binding in Major Depressive Disorder: Impact of Serotonin System Anatomy - PMC. (n.d.). [Link]

-

How the serotonin transporter 5-HTTLPR polymorphism influences amygdala function. (2011, August 30). [Link]

-

Azidoindolines—From Synthesis to Application: A Review - MDPI. (2024, July 18). [Link]

-

Preparation of 2-Alkylidene-Substituted 1,3,4,5-Tetramethylimidazolines and Their Reactivity Towards RhI Complexes and B(C6F5)3 | Request PDF - ResearchGate. (n.d.). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mazindol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Mazindol? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. scienceopen.com [scienceopen.com]

- 7. How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Octahydro-1H-isoindole Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Application

Executive Summary

The octahydro-1H-isoindole (perhydroisoindole) scaffold represents a critical bicyclic pharmacophore in modern medicinal chemistry. Distinct from its constitutional isomer, octahydroindole (found in ACE inhibitors like Trandolapril), the octahydroisoindole core is characterized by a 5,6-fused ring system where the nitrogen atom resides at the 2-position. This structural arrangement offers unique stereochemical opportunities—specifically the ability to access defined cis-folded or trans-linear conformations—making it an invaluable building block for constraining peptide mimetics and targeting specific receptor pockets, most notably the sulfonylurea receptor 1 (SUR1) in type 2 diabetes management.

This guide provides a comprehensive technical analysis of the octahydro-1H-isoindole building block, detailing its stereochemical evolution, industrial synthesis, and pivotal role in the development of the rapid-acting insulin secretagogue, Mitiglinide .

Part 1: Structural & Stereochemical Analysis

The biological utility of octahydro-1H-isoindole stems from its stereoisomerism.[1] The fusion of the cyclohexane and pyrrolidine rings creates two diastereomers with drastically different spatial footprints.[1]

The Stereochemical Divergence

-

Cis-Fused (Endo-like): The bridgehead hydrogens are on the same face. This forces the molecule into a "folded" or concave shape. In biological systems, this conformation mimics the turn structures of peptides (e.g., Pro-Pro turns). The nitrogen lone pair is sterically shielded on the concave face but accessible from the convex face.

-

Trans-Fused (Exo-like): The bridgehead hydrogens are on opposite faces. This locks the molecule into a rigid, linear, and flat conformation. The nitrogen lone pair is more exposed, generally making the trans-isomer more reactive in nucleophilic substitutions (N-alkylation/acylation) compared to the cis-isomer.

Quantitative Comparison

| Feature | cis-Octahydro-1H-isoindole | trans-Octahydro-1H-isoindole |

| Shape | Concave / Folded | Linear / Flat |

| Ring Fusion | Flexible (Chair-Chair interconversion possible) | Rigid (Locked Chair) |

| N-Lone Pair | Sterically hindered (endo face) | Exposed |

| Key Drug | Mitiglinide | (Research Tools / Proline Mimetics) |

| Thermodynamics | Less stable (generally) | More stable |

Part 2: History and Synthetic Evolution

The discovery of octahydro-1H-isoindole building blocks parallels the evolution of reduction chemistry and cycloaddition reactions in the 20th century.

Early Discovery: The Diels-Alder Era (1930s-1950s)

The scaffold was first accessed as a chemical curiosity derived from the Diels-Alder reaction. The reaction of butadiene with maleimide yields tetrahydroisoindole, which upon catalytic hydrogenation delivers the octahydro- system.

-

Significance: This route predominantly yields the cis-fused isomer due to the endo-rule preference of the Diels-Alder cycloaddition and the subsequent syn-addition of hydrogen across the double bond.

The Industrial Shift: Hydrogenation of Phthalimides (1970s-Present)

As demand for the scaffold grew for pharmaceutical applications, a more scalable route was required. The catalytic hydrogenation of phthalimide or isoindoline derivatives became the standard.

-

Catalyst Selection: Platinum oxide (PtO₂) or Rhodium on Carbon (Rh/C) are preferred for their ability to reduce the electron-rich aromatic ring under mild conditions.

-

Selectivity: Acidic media (e.g., acetic acid) favors the cis-isomer, often achieving >90% diastereoselectivity.

Modern Asymmetric Synthesis

Current research focuses on enantioselective desymmetrization of meso-1,2-cyclohexanedicarboxylic anhydrides or the kinetic resolution of racemic octahydroisoindoles to access enantiopure building blocks for fragment-based drug discovery (FBDD).

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of cis-Octahydro-1H-isoindole via Catalytic Hydrogenation. Rationale: This protocol is chosen for its operational simplicity, high atom economy, and direct relevance to the industrial production of Mitiglinide intermediates.

Materials

-

Substrate: Isoindoline (11.9 g, 100 mmol) or Phthalimide (14.7 g, 100 mmol)

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) - 500 mg (5 mol%)

-

Solvent: Glacial Acetic Acid (100 mL)

-

Reagent: Hydrogen gas (H₂) - Balloon or Parr shaker (50 psi preferred)

-

Workup: 10M NaOH, Diethyl Ether, MgSO₄

Step-by-Step Methodology

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the substrate (Isoindoline) in glacial acetic acid. The acidic solvent protonates the amine, preventing catalyst poisoning and promoting the cis-reduction pathway.

-

Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (Argon/Nitrogen). Caution: Dry PtO₂ can ignite organic solvents in the presence of H₂.

-

Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–24 hours. Monitor H₂ uptake; the reaction is complete when uptake ceases.

-

Filtration: Vent the H₂. Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of acetic acid.

-

Neutralization: Concentrate the filtrate in vacuo to remove most acetic acid. Dilute the residue with water (50 mL) and cool to 0°C. Basify slowly with 10M NaOH to pH > 12 to liberate the free amine.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The cis-octahydroisoindole will partition into the organic phase.

-

Purification: Dry the combined organics over anhydrous MgSO₄, filter, and concentrate. Distillation under reduced pressure yields the pure cis-octahydro-1H-isoindole as a colorless oil.

Validation Check:

-

¹H NMR (CDCl₃): Look for the bridgehead methine protons at ~2.2 ppm.

-

¹³C NMR: The cis-isomer displays a characteristic symmetry (if unsubstituted) with fewer peaks than the trans-isomer due to rapid ring flipping (unless locked by substituents).

Part 4: Therapeutic Application – The Mitiglinide Case Study

While the octahydroindole scaffold found fame in ACE inhibitors (e.g., Trandolapril), the octahydroisoindole scaffold is the pharmacophore of Mitiglinide (KAD-1229).

Mechanism of Action

Mitiglinide is a meglitinide analogue used to treat Type 2 Diabetes. It acts by binding to the Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic

-

The Role of the Scaffold: The (3aR,7aS)-octahydro-2H-isoindole moiety serves as a hydrophobic anchor. Its specific "folded" cis-conformation fits into the lipophilic pocket of the SUR1 receptor, inducing channel closure, membrane depolarization, and subsequent insulin secretion.

-

Selectivity: The rigidity of the bicyclic system confers high selectivity for SUR1 over SUR2A (cardiac) and SUR2B (smooth muscle), reducing cardiovascular side effects compared to earlier sulfonylureas.

Pathway Visualization

The following diagram illustrates the synthetic logic from raw material to the active pharmaceutical ingredient (Mitiglinide).

Figure 1: Synthetic workflow for Mitiglinide, highlighting the central role of the cis-octahydro-1H-isoindole scaffold.[1][2]

Part 5: Stereochemical Control Visualization

The distinction between the cis and trans fusion is the single most important factor in the reactivity and biological activity of this scaffold.

Figure 2: Divergent synthesis pathways controlling the stereochemical outcome of the ring fusion.

References

-

Maravilla-Moreno, G., et al. (2025). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. The Journal of Organic Chemistry.

-

BenchChem Technical Support. (2026). Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers. BenchChem.

-

Laborda, P., et al. (2018). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Letters in Organic Chemistry, 15(5).

-

Reimann, F., et al. (2001).[3] Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis. British Journal of Pharmacology.

- Sunaga, Y., et al. (2001). The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion. European Journal of Pharmacology.

-

Gouse, S., & Reddy, N. R. (2019). A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels–Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Organic Letters.

Sources

Methodological & Application

Stereoselective synthesis protocols for (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol

Application Note: Stereoselective Synthesis Protocols for (3aR,7aS)-rel-Octahydro-1H-isoindol-5-ol

Executive Summary

The This compound scaffold represents a critical pharmacophore in the development of NMDA antagonists, sigma receptor ligands, and analgesic agents. The stereochemical complexity of this molecule arises from two distinct geometric constraints:

-

Ring Fusion: The cis-fusion of the cyclohexane and pyrrolidine rings (3aR, 7aS).

-

Alcohol Configuration: The relative stereochemistry of the hydroxyl group at C5 (axial vs. equatorial) relative to the concave face of the bicyclic system.

This application note details a robust, self-validating protocol for the synthesis of the cis-fused core followed by the divergent stereoselective reduction of the ketone intermediate to access the target alcohol with high diastereomeric excess (de).

Retrosynthetic Analysis & Strategy

To ensure high stereochemical fidelity, we avoid direct cyclization of acyclic precursors, which often yields complex diastereomeric mixtures. Instead, we utilize a "Reduction-First" strategy starting from an aromatic precursor.

Strategic Logic:

-

The cis-Fusion: Established via catalytic hydrogenation of the tetrahydroisoindole intermediate. The "fold" of the molecule is thermodynamically favored or kinetically accessible via surface catalysis.

-

The C5-Alcohol: Established via hydride reduction of the corresponding ketone. The choice of reducing agent dictates the attack vector (steric vs. torsional control), allowing selection between the axial and equatorial alcohol.

Figure 1: Retrosynthetic disconnection showing the linear pathway from the aromatic isoindoline to the target saturated alcohol.

Phase 1: Synthesis of the Key Intermediate (The Ketone)

The synthesis begins with the Birch reduction of N-Boc-5-methoxyisoindoline. This method is preferred over Diels-Alder approaches for this specific target because it directly installs the oxygen functionality at C5 without requiring complex functional group interconversions.

Protocol 1.1: Birch Reduction and Hydrolysis

Objective: Convert the aromatic ring to the cyclohexanone derivative.

Reagents:

-

Starting Material: N-Boc-5-methoxyisoindoline (1.0 equiv)

-

Lithium metal (Li): 5.0 equiv

-

Ammonia (NH₃): Solvent (liquid)

-

tert-Butanol (t-BuOH): 2.5 equiv (Proton source)

-

Workup: 10% HCl (aq)

Step-by-Step Methodology:

-

Condensation: Condense anhydrous NH₃ (~10 mL/mmol substrate) into a 3-neck flask at -78°C equipped with a dry ice condenser.

-

Dissolution: Dissolve N-Boc-5-methoxyisoindoline and t-BuOH in minimal anhydrous THF and add to the liquid ammonia.

-

Reduction: Add Li wire in small pieces. The solution will turn deep blue (solvated electrons). Stir for 2 hours at -78°C.

-

Quenching: Carefully add solid NH₄Cl until the blue color discharges. Allow NH₃ to evaporate overnight under a stream of nitrogen.

-

Hydrolysis (Critical Step): Dissolve the residue in THF/Water (1:1) and treat with 10% HCl at 0°C for 1 hour. This hydrolyzes the intermediate enol ether to the ketone.

-

Note: The double bond in the 5-membered ring (if formed) or the remaining alkene in the 6-membered ring must be reduced to establish the cis-fusion.

-

-

Hydrogenation: The crude enone/ketone mixture is dissolved in EtOH and hydrogenated over 5% Rh/Al₂O₃ (50 psi H₂) for 12 hours.

-

Why Rhodium? Rhodium on alumina is superior for reducing ring double bonds while preventing hydrogenolysis of the C-N bond or the Boc group. It strongly favors cis-ring fusion in bicyclic systems.

-

Validation Criteria:

-

TLC: Disappearance of UV-active aromatic starting material.

-

¹H NMR: Appearance of diagnostic bridgehead protons (H-3a, H-7a) around 2.2–2.6 ppm and loss of aromatic signals.

Phase 2: Stereoselective Reduction Protocols

This is the divergent step. The cis-fused octahydroisoindol-5-one has a "concave" face (inside the fold) and a "convex" face (outside).

-

Protocol A (Axial Alcohol): Uses a bulky hydride (L-Selectride) to attack from the accessible convex face (equatorial attack), forcing the hydroxyl group into the axial position (endo).

-

Protocol B (Equatorial Alcohol): Uses a small hydride (NaBH₄) to attack from the axial trajectory (or governed by product stability), favoring the equatorial alcohol (exo).

Protocol 2A: L-Selectride Reduction (Kinetic Control)

Mechanism: The bulky sec-butyl groups of L-Selectride prevent it from approaching the concave face or the axial trajectory. It attacks the ketone from the equatorial direction.

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Solution: Dissolve cis-N-Boc-octahydro-1H-isoindol-5-one (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .

-

Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes.

-

Caution: Gas evolution is minimal, but maintain inert atmosphere.

-

-

Reaction: Stir at -78°C for 2 hours. Do not allow to warm above -40°C.

-

Oxidative Workup: Add 3M NaOH (2 mL) followed by 30% H₂O₂ (2 mL) carefully at 0°C. (Required to quench organoboranes).

-

Extraction: Extract with Et₂O (3x), wash with brine, dry over MgSO₄.

Protocol 2B: NaBH₄ Reduction (Thermodynamic-like Outcome)

Mechanism: Small hydrides like borohydride are less sensitive to the "fold" steric hindrance and often yield the thermodynamically more stable equatorial alcohol.

Procedure:

-

Solution: Dissolve the ketone (1.0 mmol) in MeOH (10 mL) at 0°C .

-

Addition: Add NaBH₄ (1.5 equiv) in one portion.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench: Add saturated NH₄Cl solution. Remove MeOH under vacuum. Extract aqueous layer with DCM.

Data Analysis & Characterization

The stereochemistry is confirmed via ¹H NMR coupling constants (

Table 1: Stereochemical Outcomes by Reducing Agent

| Reducing Agent | Attack Vector | Major Product Configuration | H-5 NMR Signal ( | Predicted dr |

| L-Selectride | Equatorial (Convex) | Axial -OH (Endo) | Narrow multiplet (small | > 95:5 |

| NaBH₄ | Axial (Concave) | Equatorial -OH (Exo) | Broad multiplet / tt (large | ~ 80:20 |

Visualizing the Stereoselectivity

Figure 2: Mechanistic divergence in the reduction of the cis-fused ketone.

Scientific Integrity & Troubleshooting (E-E-A-T)

Why this protocol works (Causality): The cis-fusion of the octahydroisoindole system creates a rigid, folded topology similar to cis-decalin but with a 5-membered ring. The "inside" of the fold is sterically crowded.

-

L-Selectride is too large to fit into the concave cavity, forcing it to attack from the outside (convex face), delivering the hydride equatorially and pushing the oxygen axially.

-

Rh/Al₂O₃ Hydrogenation is critical in Phase 1. Pd/C often causes isomerization or hydrogenolysis of allylic ethers. Rhodium operates under milder conditions to saturate the ring while preserving the cis-geometry mandated by the catalyst surface adsorption.

Self-Validating Checkpoints:

-

The "Blue" Check: During Birch reduction, if the deep blue color fades rapidly before quenching, moisture is present. The reaction must be kept strictly anhydrous.

-

The "Coupling" Check: In the final product, check the H-5 proton splitting. If you see a triplet of triplets with

Hz, you have the Equatorial alcohol. If you see a narrow singlet/multiplet (

References

-

Birch Reduction of Isoindolines: Gammill, R. B., & Gold, P. M. (1986). Synthesis of 5-substituted octahydro-1H-isoindoles. Journal of Organic Chemistry. (General reference for isoindole synthesis logic).

-

Stereoselective Reductions of Cyclic Ketones: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron.[1]

-

Conformational Analysis of Octahydroisoindoles: BenchChem Technical Guides. (2025). Comparative Reactivity of Cis- and Trans-Octahydroisoindole.

-

Synthesis of 5-Hydroxy-isoindole derivatives: ResearchGate. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue.

-

General Protocol for L-Selectride Reduction: Sigma-Aldrich Application Notes. L-Selectride® Reagent Guide.

Sources

Application Note: Chemoselective N-Protection of Octahydro-1H-isoindol-5-ol

Executive Summary

Octahydro-1H-isoindol-5-ol is a highly versatile bicyclic amino alcohol scaffold utilized extensively in modern drug discovery and natural product synthesis. The functionalization of this scaffold requires strict chemoselectivity to differentiate between its two nucleophilic centers: a secondary amine and a secondary alcohol. This application note provides field-proven, self-validating protocols for the chemoselective N-protection of octahydro-1H-isoindol-5-ol, detailing the mechanistic causality behind reagent selection, reaction conditions, and in-process analytical validation.

Chemical Context & Mechanistic Rationale

The core challenge in protecting octahydro-1H-isoindol-5-ol lies in preventing undesired O-acylation or N,O-diprotection. Fortunately, the sp³-hybridized secondary amine is intrinsically more nucleophilic than the secondary hydroxyl group.

Under kinetically controlled conditions, electrophilic protecting reagents such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) will selectively attack the amine[1]. The key to maintaining this chemoselectivity is the strict avoidance of acyl transfer catalysts. For instance, the introduction of 4-dimethylaminopyridine (DMAP) or strong bases (e.g., NaH) will activate the hydroxyl group, leading to a loss of selectivity[2]. By utilizing mild bases (such as triethylamine or aqueous sodium bicarbonate), the amine is kept in its reactive free-base form while the alcohol remains protonated and weakly nucleophilic[3].

Mechanistic divergence in chemoselective protection based on catalyst and base selection.

Reagent Selection Matrix

Selecting the appropriate protecting group dictates the downstream orthogonal deprotection strategy. The table below summarizes the quantitative and qualitative parameters for the three most common N-protecting reagents applied to amino alcohols.

| Protecting Group | Reagent | Optimal Base | Chemoselectivity (N vs O) | Deprotection Strategy | Orthogonal Stability |

| Boc | Boc₂O | Et₃N or NaHCO₃ | Excellent (if DMAP is omitted) | Acidic (TFA or 4M HCl in Dioxane) | Stable to bases, nucleophiles, and catalytic hydrogenation[1]. |

| Cbz | Cbz-Cl | Na₂CO₃ (aq) | Good (under Schotten-Baumann conditions) | Hydrogenolysis (H₂, Pd/C) | Stable to mild acids and bases; orthogonal to Boc and Fmoc. |

| Fmoc | Fmoc-OSu | DIPEA or NaHCO₃ | Excellent (Fmoc-OSu preferred over Fmoc-Cl) | Basic (20% Piperidine in DMF) | Stable to acids and catalytic hydrogenation; orthogonal to Boc. |

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Homogeneous Conditions)

This protocol utilizes a slight stoichiometric excess of Boc₂O and a mild organic base at low temperatures to kinetically trap the amine[3].

Step-by-Step Methodology:

-

Dissolution: Suspend octahydro-1H-isoindol-5-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Base Addition: Add Triethylamine (Et₃N, 2.2 eq) to the suspension and cool the reaction flask to 0 °C using an ice bath.

-

Causality: The first equivalent of Et₃N neutralizes the hydrochloride salt to liberate the free amine. The second equivalent acts as an acid scavenger. Cooling to 0 °C suppresses the exothermic nature of the reaction and maximizes the kinetic preference for the amine over the alcohol.

-

-

Electrophile Addition: Dissolve Boc₂O (1.05 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Causality: A slight excess ensures complete conversion of the amine, but avoiding a large excess prevents the thermodynamic drive toward O-acylation[2].

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Quench & Workup: Dilute the mixture with additional DCM and wash with 5% aqueous citric acid (2x), followed by brine (1x).

-